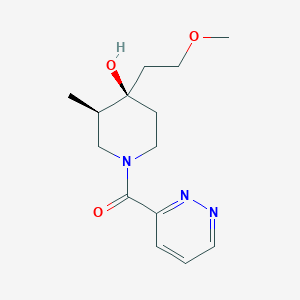

![molecular formula C21H26N4O2S B5646914 2-benzyl-9-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646914.png)

2-benzyl-9-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of diazaspiro[5.5]undecane derivatives, including compounds akin to the one , typically involves microwave-assisted solid-phase synthesis techniques. These approaches utilize direct annulation of primary amines with resin-bound bismesylates, facilitated by the development of α-methyl benzyl carbamate resin linkers. This methodology allows for the cleavage of heterocycles under mildly acidic conditions, avoiding contamination from linker-derived byproducts (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds has been extensively studied, revealing intricate details about their configuration. For instance, crystallographic analyses have been employed to elucidate the structures of related diazaspiro[5.5] derivatives, highlighting the triclinic, P-1 space group arrangement and detailing the intermolecular hydrogen bonding patterns that contribute to their stability (Zeng et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives encompasses a range of transformations. These compounds participate in various reactions, including annulations and Michael additions, to introduce diverse functional groups. Their reactivity is influenced by the presence of the diazaspiro skeleton, which imparts unique electronic and steric properties, facilitating the synthesis of complex molecular architectures (Yang et al., 2008).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives are characterized by their crystalline structure, which is crucial for understanding their solubility, melting points, and stability. X-ray diffraction studies provide insights into the spatial arrangement of atoms within the crystal lattice, offering clues about the physical behavior of these compounds under various conditions (Sun et al., 2010).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity, stability, and interactions with other molecules, are pivotal for their applications in synthesis and drug design. Investigations into their electrochemical behavior, for example, have revealed the pathways for their oxidation and reduction, which are essential for modifying the compounds for specific applications (Abou-Elenien et al., 1991).

Propriétés

IUPAC Name |

2-benzyl-9-[2-(methylamino)-1,3-thiazole-4-carbonyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2S/c1-22-20-23-17(14-28-20)19(27)24-11-9-21(10-12-24)8-7-18(26)25(15-21)13-16-5-3-2-4-6-16/h2-6,14H,7-13,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTNBAYSJCETIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-9-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

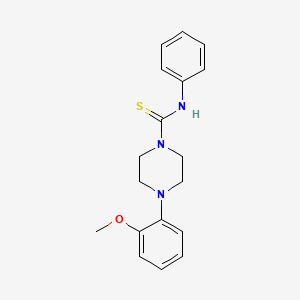

![(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5646848.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5646872.png)

![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5646881.png)

![4-[5-(3-ethyl-5-methylisoxazol-4-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-1-yl]-1-methylpiperidine](/img/structure/B5646887.png)

![3-cyclopropyl-1-(2-methylbenzyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5646902.png)

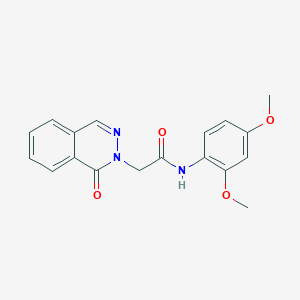

![1-{2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5646917.png)

![3-ethyl-1-[(1-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646923.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5646938.png)

![N-(3'-cyano-1'H-spiro[cyclopentane-1,2'-naphthalen]-4'-yl)butanamide](/img/structure/B5646940.png)

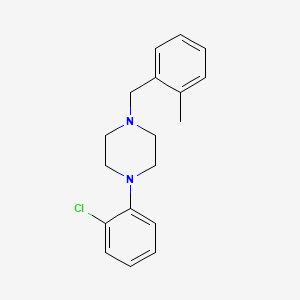

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(6-quinolinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5646941.png)